
Hidrocloruro de Zatebradina
Descripción general
Descripción
El Hidrocloruro de Zatebradina es un agente bradicárdico conocido por su capacidad de bloquear los canales de nucleótidos cíclicos activados por hiperpolarización (HCN). Estos canales son integrales en la regulación de la ritmicidad cardíaca y la excitabilidad neuronal. El this compound se utiliza principalmente en entornos de investigación para estudiar sus efectos sobre la frecuencia cardíaca y los procesos fisiológicos relacionados .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Zatebradina tiene una amplia gama de aplicaciones en la investigación científica:
Investigación Cardiovascular: Se utiliza para estudiar los efectos de la inhibición del canal HCN en la frecuencia cardíaca y la ritmicidad cardíaca.
Neurociencia: El compuesto se utiliza para investigar el papel de los canales HCN en la excitabilidad neuronal y la plasticidad sináptica.
Farmacología: Sirve como compuesto modelo para desarrollar nuevos agentes bradicárdicos y estudiar su farmacocinética y farmacodinamia.
Cribado de Medicamentos: El this compound se utiliza en ensayos de cribado de alto rendimiento para identificar posibles bloqueadores del canal HCN .
Mecanismo De Acción
El Hidrocloruro de Zatebradina ejerce sus efectos bloqueando los canales HCN, que son responsables de generar la corriente de entrada activada por hiperpolarización (If) en las células del nodo sinoauricular. Esta inhibición reduce la actividad marcapasos de estas células, lo que lleva a una disminución de la frecuencia cardíaca. Además, el this compound puede bloquear las corrientes de potasio salientes activadas por voltaje y las corrientes de entrada activadas por hiperpolarización neuronales relacionadas (Ih), pero exhibe poca o ninguna actividad sobre las corrientes de calcio de tipo L .
Compuestos Similares:
Ivabradina: Otro bloqueador del canal HCN utilizado para reducir la frecuencia cardíaca en pacientes con insuficiencia cardíaca crónica.
ZD7288: Un bloqueador selectivo del canal HCN utilizado en investigación de neurociencia para estudiar la plasticidad sináptica.
Hidrocloruro de Cilobradina: Un bloqueador del canal HCN con propiedades farmacológicas similares al this compound.
Singularidad del this compound: El this compound es único en sus efectos inhibitorios específicos sobre los canales HCN sin afectar significativamente a otros canales iónicos cardíacos. Esta acción selectiva lo convierte en una herramienta valiosa tanto en la investigación cardiovascular como en la neurociencia .
Análisis Bioquímico
Biochemical Properties
Zatebradine hydrochloride interacts with HCN channels, specifically HCN1-4, blocking the slow inward current through these channels . The IC50 values for HCN1-4 are 1.83 µM, 2.21 µM, 1.90 µM, and 1.88 µM, respectively .
Cellular Effects
In cellular processes, Zatebradine hydrochloride has been observed to influence sleep/wake behavior in zebrafish . At a dose of 0.1 µM, it was found to shorten latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .
Molecular Mechanism
Zatebradine hydrochloride exerts its effects at the molecular level by blocking hyperpolarization-activated inward current (I_f) through cyclic nucleotide-gated cation (HCN) channels . This blocking action is use-dependent .
Temporal Effects in Laboratory Settings
The effects of Zatebradine hydrochloride have been studied over time in laboratory settings, specifically in zebrafish . The compound was found to have different effects at different times of the day, with certain doses leading to increased sleep during the night .
Dosage Effects in Animal Models
In animal models, specifically zebrafish, the effects of Zatebradine hydrochloride were found to vary with dosage . A dose of 0.1 µM led to shorter latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .
Metabolic Pathways
Given its interaction with HCN channels, it is likely involved in pathways related to these channels .
Transport and Distribution
Given its interaction with HCN channels, it is likely that it is transported to areas where these channels are present .
Subcellular Localization
Given its interaction with HCN channels, it is likely localized to areas where these channels are present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Hidrocloruro de Zatebradina implica varios pasos clave:
Acilación: La reacción del ácido 3,4-dimetoxi fenilacético con cloruro de tionilo en cloruro de metileno produce el cloruro de acilo correspondiente.
Amidación: Este cloruro de acilo se trata entonces con dimetilacetal de aminoacetaldehído y trietilamina en cloruro de metileno para producir N-(2,2-dietoxietil)-3,4-dimetoxi fenilacetamida.
Ciclación: La ciclación de este intermedio por medio de ácido clorhídrico en ácido acético produce 7,8-dimetoxi-1,3-dihidro-2H-3-benzazepin-2-ona.
Alquilación: Este compuesto se alquila con 1-bromo-3-cloropropano usando terc-butóxido de potasio en dimetilsulfóxido para dar 3-(3-cloropropil)-7,8-dimetoxi-1,3-dihidro-2H-3-benzazepin-2-ona.
Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alta eficiencia, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Tipos de Reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, lo que lleva a la formación de derivados de quinona.
Reducción: El compuesto se puede reducir en el grupo carbonilo para formar derivados de alcohol.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, especialmente en la cadena lateral cloropropil, lo que lleva a varios derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en condiciones básicas para lograr reacciones de sustitución.
Productos Principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Comparación Con Compuestos Similares
Ivabradine: Another HCN channel blocker used to reduce heart rate in patients with chronic heart failure.
ZD7288: A selective HCN channel blocker used in neuroscience research to study synaptic plasticity.
Cilobradine Hydrochloride: An HCN channel blocker with similar pharmacological properties to Zatebradine Hydrochloride.
Uniqueness of Zatebradine Hydrochloride: Zatebradine Hydrochloride is unique in its specific inhibitory effects on HCN channels without significantly affecting other cardiac ionic channels. This selective action makes it a valuable tool in both cardiovascular and neuroscience research .
Propiedades
IUPAC Name |
3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNKXJHEQKMWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85175-67-3 (Parent) | |
| Record name | Zatebradine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045745 | |
| Record name | Zatebradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91940-87-3 | |
| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91940-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zatebradine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zatebradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZATEBRADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


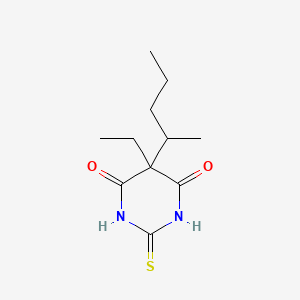




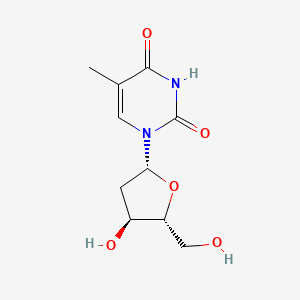
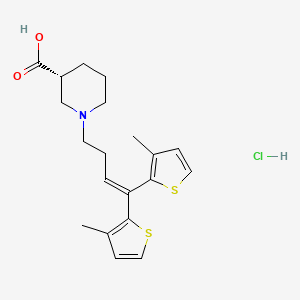



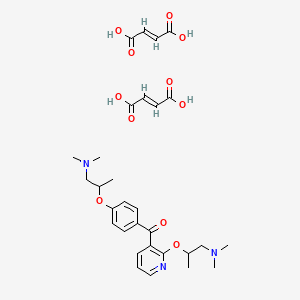
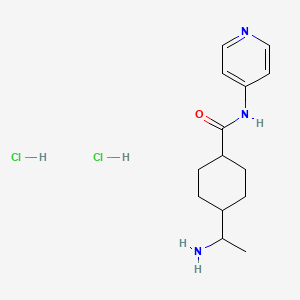
![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
